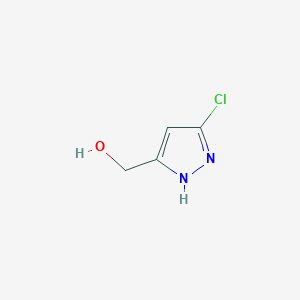

(5-氯-1H-吡唑-3-基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(5-Chloro-1H-pyrazol-3-yl)methanol” is a member of pyrazoles, a class of compounds that are particularly useful in organic synthesis . Pyrazoles are one of the most studied groups of compounds among the azole family . They are widely found as the core structure in a large variety of compounds that possess important agrochemical and pharmaceutical activities .

Synthesis Analysis

The synthesis of pyrazoles is based on the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydrazines . For instance, the reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles .Molecular Structure Analysis

Pyrazoles are five-membered heterocycles . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Chemical Reactions Analysis

The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine led to the formation of 3-substituted 5-chloro-1-(2-hydroxyethyl)-1H-pyrazoles . Heating 1-(2-hydroxyethyl)-1H-pyrazoles in CHCl3 under reflux in the presence of thionyl chloride gave rise to 5-chloro-1-(2-chloroethyl)-1H-pyrazoles .科学研究应用

甲醇的生态友好合成:Ribeiro、Martins 和 Pombeiro(2017 年)的一项研究展示了一种高效且环保的甲醇合成方法,使用 H2 和带有吡唑-1-基的铁(II)蝎形配体催化剂,直接从二氧化碳中合成甲醇。

新型抗菌和抗癌剂的合成:Kletskov 等人(2018 年)通过与共烯酸酯化,用包括吡唑部分在内的氯甲基衍生物烷基化,合成了 5-羟基-4-氧代-4H-吡喃-2-羧酸甲酯。这些衍生物与替莫唑胺在脑肿瘤化疗中表现出协同效应(Kletskov 等人,2018 年)。

超声促进二氢吡唑的合成:Trilleras 等人(2013 年)报道了在乙醇或甲醇中的超声条件下合成新的二氢吡唑衍生物,包括具有 5-氯吡唑-4-基的衍生物。这种方法具有反应时间更短、收率更高的优点(Trilleras 等人,2013 年)。

含氟吡唑啉-5-酮的电荷转移化学:Adam 等人(2021 年)探索了吡唑衍生物 1-甲基-3-三氟甲基-2-吡唑啉-5-酮与甲醇中各种 π-受体的电荷转移化学,显示出创造稳定有色产物的潜力(Adam 等人,2021 年)。

醇的可逆光纤荧光传感:Orellana 等人(1995 年)使用具有吡嗪基-1,3-恶唑或-噻唑的高荧光染料,用于在非羟基介质中对甲醇等低分子量醇进行光学传感。该技术使得能够开发一种用于可逆定量醇的光纤传感头(Orellana 等人,1995 年)。

用于制药和农化工业的单晶合成:Vyas 等人(2012 年)使用氯仿和甲醇的混合物合成了 1-苯基-3-(丙烷-2-基)-1H-吡唑-5-醇及其单晶,在制药和农化工业中具有潜在应用(Vyas 等人,2012 年)。

区域选择性微波辅助合成:Bagley、Lubinu 和 Mason(2007 年)展示了一种区域选择性微波辅助合成,使用甲醇和盐酸从炔酮合成吡唑,突出了快速杂环化方法(Bagley、Lubinu 和 Mason,2007 年)。

作用机制

未来方向

Pyrazole systems, as biomolecules, have attracted more attention due to their interesting pharmacological properties . This heterocycle can be traced in a number of well-established drugs belonging to different categories with diverse therapeutic activities . Therefore, the search for novel convenient approaches to the synthesis of functionally substituted pyrazoles, which are reagents, monomers, ligands, potentially biologically active compounds or their precursors, is an important task .

属性

IUPAC Name |

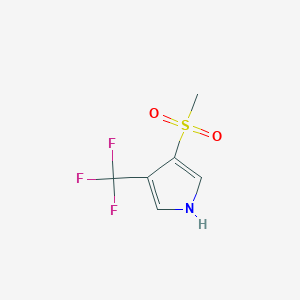

(3-chloro-1H-pyrazol-5-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c5-4-1-3(2-8)6-7-4/h1,8H,2H2,(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRALTSGNVBWLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)(4-morpholinyl)methylene]benzenesulfonamide](/img/structure/B2643399.png)

![N-[5-(tert-butyl)-1,3,4-thiadiazol-2-yl]-6-chloronicotinamide](/img/structure/B2643401.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2643404.png)

![1-(4H,6H,7H-Pyrano[4,3-D][1,3]thiazol-2-YL)ethan-1-OL](/img/structure/B2643405.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(2-hydroxyethoxy)cyclopentyl)methyl)oxalamide](/img/structure/B2643406.png)

![6-ethyl-3-[(furan-2-yl)methyl]-2-{[(5-hydroxy-1H-pyrazol-3-yl)methyl]sulfanyl}-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2643416.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-methylthiazole-5-carboxamide](/img/structure/B2643418.png)